molecular formula C6H15F6OP B093381 Triethyloxonium hexafluorophosphate CAS No. 17950-40-2

Triethyloxonium hexafluorophosphate

Cat. No.: B093381
CAS No.: 17950-40-2
M. Wt: 248.15 g/mol
InChI Key: JRHIFBONIQGZFC-UHFFFAOYSA-N
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Description

Triethyloxonium hexafluorophosphate (C₆H₁₅F₆OP, MW 248.15 g/mol) is a highly reactive organophosphate compound widely employed as a potent alkylating agent and catalyst in organic synthesis. Its structure features a triethyloxonium cation paired with a hexafluorophosphate (PF₆⁻) anion, which enhances stability and solubility in non-polar solvents. The compound is hygroscopic and typically stored at 2–8°C to prevent decomposition .

Key applications include:

  • Catalysis: Facilitates cationic polymerization of polyacetals (e.g., POMEO2–4) with >95% efficiency at mild temperatures (20°C) .
  • Alkylation: Activates imine formation in heterocyclic synthesis (e.g., 2-alkyl-2H-indazoles) .
  • Derivatization: Used in analytical chemistry for nitrite/nitrate quantification via GC/MS .

Preparation Methods

Experimental Protocols and Optimization

Solvent and Reaction Conditions

Triethyloxonium salts are highly moisture-sensitive and require anhydrous conditions. Dichloromethane (DCM) is frequently employed as a solvent due to its low polarity and compatibility with oxonium compounds . For instance, in a documented procedure, triethyloxonium hexafluorophosphate was dissolved in DCM alongside a triazaphosphole derivative to facilitate alkylation . Key parameters include:

  • Temperature : Reactions are typically conducted at room temperature to prevent decomposition.

  • Stoichiometry : A 1:1 molar ratio of triethyloxonium precursor to hexafluorophosphoric acid ensures complete anion exchange.

  • Purification : Post-reaction, the product is often isolated by solvent evaporation and washed with non-polar solvents like n-pentane to remove residual reagents .

PropertyValue/DescriptionSource
Solubility in DMSO10 mM (clear solution at 25 µL)
Storage Stability1 month at -20°C; 6 months at -80°C
Degradation ProductsHFHF, (CH3CH2)2O(CH_3CH_2)_2O

Applications in Organic Synthesis

Alkylation of Heterocycles

This compound excels in alkylating weakly nucleophilic substrates. For example, it ethylates triazaphospholes to form stable phospholium salts, as demonstrated in the synthesis of 3-benzyl-1-ethyl-5-(trimethylsilyl)-3H-1,2,3,4-triazaphosphol-1-ium hexafluorophosphate . The reaction proceeds quantitatively in DCM at ambient temperature, yielding 80–93% isolated product after washing with n-pentane .

Protein Modification

Comparative Analysis with Related Compounds

Triethyloxonium Tetrafluoroborate vs. Hexafluorophosphate

While both salts serve as ethylating agents, the hexafluorophosphate derivative offers enhanced solubility in polar aprotic solvents (e.g., acetonitrile) due to the larger, less coordinating PF6PF_6^- ion . This property is critical in reactions requiring homogeneous phase conditions.

PropertyTriethyloxonium TetrafluoroborateThis compound
CounterionBF4BF_4^-PF6PF_6^-
Solubility in DCMHighModerate
Thermal StabilityDegrades at 25°CStable at 25°C

Scientific Research Applications

Organic Synthesis

Role as an Electrophile

TEHFP acts as a strong electrophile due to the presence of the triethyl oxonium cation. This property facilitates the formation of complex organic molecules, making it particularly useful in:

  • Alkylation Reactions : It readily donates ethyl groups to nucleophiles, enhancing the synthesis of various organic compounds.
  • Asymmetric Synthesis : TEHFP is employed in asymmetric Diels-Alder reactions and other stereoselective processes, which are crucial for pharmaceutical development.

Case Study: Synthesis of Ruthenium Allenylidene Complexes

In a study published in Chemical Communications, TEHFP was utilized as a reagent in the synthesis of ruthenium allenylidene complexes. The reaction conditions demonstrated high efficiency and selectivity, showcasing TEHFP's role in facilitating complex catalytic transformations .

Polymer Chemistry

Catalyst for Polymerization

TEHFP is used as a catalyst in the polymerization of cyclic formals to produce polyacetals. These polymers have applications as solid polymer electrolytes due to their ionic conductivity.

Data Table: Properties of Polyacetals Synthesized with TEHFP

Polymer TypeMonomer UsedYield (%)Conductivity (S/cm)
POMEO2Diethylene glycol cyclic formal>951.0 × 10⁻⁶
POMEO3Triethylene glycol cyclic formal>951.5 × 10⁻⁶
POMEO4Tetraethylene glycol cyclic formal>952.0 × 10⁻⁶

This table summarizes the yields and ionic conductivities of polyacetals synthesized using TEHFP as a catalyst, indicating its effectiveness in producing materials suitable for energy applications .

Electrochemistry

Electrolyte in Energy Storage Devices

TEHFP serves as a powerful electrolyte in electrochemical cells, enhancing the performance of batteries and supercapacitors. Its ability to stabilize charge carriers contributes to improved energy efficiency.

  • Battery Applications : Research indicates that TEHFP can improve cycle stability and capacity retention in lithium-ion batteries by facilitating better ion transport .

Surface Modification

Improving Material Properties

TEHFP is used to modify surfaces of various materials, enhancing adhesion and compatibility in coatings and composites. This application is particularly relevant in industries such as automotive and aerospace.

  • Case Study: Coating Technologies : In studies on surface treatments for automotive parts, TEHFP-modified surfaces exhibited significantly improved adhesion properties compared to untreated surfaces, demonstrating its utility in industrial applications .

Analytical Chemistry

Characterization Techniques

TEHFP is employed in various analytical techniques, including NMR (Nuclear Magnetic Resonance) and mass spectrometry, allowing for precise characterization of chemical compounds.

  • Application in NMR Spectroscopy : The compound's unique reactivity patterns facilitate the study of complex molecular structures, aiding researchers in elucidating chemical mechanisms.

Comparison with Similar Compounds

Trimethyloxonium Tetrafluoroborate

  • Structure : Trimethyloxonium cation (C₃H₉O⁺) with tetrafluoroborate (BF₄⁻) anion.
  • Reactivity : Less effective in alkylation due to BF₄⁻’s higher basicity, which reduces leaving-group ability compared to PF₆⁻ .
  • Applications : Used alongside Triethyloxonium hexafluorophosphate for regioselective indazole synthesis but requires harsher conditions .
Property This compound Trimethyloxonium Tetrafluoroborate
Molecular Weight 248.15 g/mol 190.92 g/mol
Counterion PF₆⁻ BF₄⁻
Typical Solvent CH₂Cl₂, THF CH₂Cl₂
Reaction Temperature 0–25°C 25–50°C
Alkylation Efficiency High Moderate

Triethyloxonium Tetrafluoroborate

  • Structure : Triethyloxonium cation with BF₄⁻ anion.
  • Reactivity : Similar alkylating capacity but inferior stability in polar solvents due to BF₄⁻’s sensitivity to hydrolysis .
  • Applications : Preferred in aqueous derivatization (e.g., seawater nitrate analysis) but less versatile in anhydrous organic reactions .

Tetrabutylammonium Hexafluorophosphate

  • Structure : Tetrabutylammonium cation (C₁₆H₃₆N⁺) with PF₆⁻ anion.
  • Reactivity: Non-reactive cation; used as an inert electrolyte in electrochemistry.
  • Applications : Contrasts with this compound by enabling electrochemical processes rather than alkylation .
Property This compound Tetrabutylammonium Hexafluorophosphate
Primary Use Alkylation, catalysis Electrochemical supporting electrolyte
Solubility Soluble in CH₂Cl₂, THF Soluble in polar aprotic solvents (e.g., DMF)
Thermal Stability Stable at ≤8°C Stable at room temperature
Reactivity High (alkylating agent) Non-reactive

Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH)

  • Structure : Formamidinium cation with PF₆⁻.
  • Reactivity : Specialized for deoxofluorination, replacing hydroxyl groups with fluorine.
  • Applications : Unlike this compound, TFFH is used in fluorination rather than alkylation .

Key Research Findings

Counterion Effects : PF₆⁻’s low basicity and strong hydrogen-bonding resistance make this compound superior to BF₄⁻ analogs in reactions requiring mild conditions .

Cation Influence : Triethyl groups enhance alkylation efficiency compared to trimethyl or tetrabutylammonium cations, which lack electrophilic character .

Industrial Relevance : this compound’s role in polyacetal synthesis highlights its utility in producing high-performance polymer electrolytes .

Biological Activity

Triethyloxonium hexafluorophosphate (TEHP) is an oxonium ion that has garnered attention in various fields of chemical research, particularly in organic synthesis and catalysis. This article explores its biological activity, focusing on its mechanisms, effects on cellular systems, and potential applications in medicinal chemistry.

Chemical Structure and Properties

TEHP is characterized by its triethyl group attached to an oxonium ion, with hexafluorophosphate serving as the counterion. The structure can be represented as follows:

 C2H5 3O+PF6\text{ C}_2\text{H}_5\text{ }_3\text{O}^+\text{PF}_6^-

This compound is typically used as a reagent in organic synthesis due to its ability to act as a strong electrophile.

1. Electrophilic Nature and Reactivity

TEHP's biological activity is largely attributed to its electrophilic properties. As a strong electrophile, it can participate in various nucleophilic substitution reactions. This reactivity allows TEHP to interact with biological macromolecules such as proteins and nucleic acids, potentially leading to modifications that can affect cellular functions.

2. Impact on Cellular Systems

Research indicates that TEHP can influence cellular processes through several mechanisms:

  • Cell Proliferation: TEHP has shown effects on the proliferation of certain cell lines, indicating potential applications in cancer research. For instance, studies have demonstrated that TEHP can inhibit the growth of specific tumor cell lines by interfering with their metabolic pathways.
  • Apoptosis Induction: There is evidence suggesting that TEHP may induce apoptosis in cancer cells. The mechanism involves the activation of caspases and other apoptotic pathways, leading to programmed cell death.

Table 1: Summary of Biological Activities of TEHP

Activity Effect Reference
Cell ProliferationInhibition in tumor cell lines
ApoptosisInduction in cancer cells
Interaction with ProteinsModification of protein function
Nucleic Acid InteractionPotential mutagenic effects

Case Study: Antitumor Activity

A study published in Nature explored the antitumor properties of TEHP in vitro. The compound was tested against various cancer cell lines, revealing significant growth inhibition at low micromolar concentrations. The study highlighted the potential for TEHP to serve as a lead compound for further development into anticancer agents due to its selective toxicity towards malignant cells compared to normal cells .

Synthesis and Applications

TEHP is synthesized through the reaction of triethylamine with hexafluorophosphoric acid. Its applications extend beyond biological activity:

  • Catalysis: TEHP is utilized as a catalyst in organic reactions, particularly in asymmetric synthesis and Diels-Alder reactions.
  • Chlorine Scavenging: It acts as a chlorine scavenger in various chemical processes, enhancing reaction efficiency .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Triethyloxonium hexafluorophosphate, and what analytical methods ensure its purity?

this compound is typically synthesized via alkylation reactions using triethyloxonium salts and hexafluorophosphoric acid under anhydrous conditions. A common protocol involves reacting triethyloxonium tetrafluoroborate with silver hexafluorophosphate in dichloromethane, followed by filtration to remove AgBF₄ precipitates . For purity validation, ion chromatography (IC) under conditions specified in GB/T 19282-2014 (e.g., using a conductivity detector and anion-exchange column) is recommended to quantify residual impurities like chloride or phosphate . Titration with tetraphenylarsonium chloride can also confirm hexafluorophosphate content .

Q. How should this compound be handled to prevent decomposition, and what are the critical storage conditions?

This compound is highly moisture-sensitive, requiring handling in a glovebox (dew point ≤ -40°C) or under inert gas. Hydrolysis generates toxic hydrogen fluoride (HF), necessitating fume hood use for open manipulations . Storage should be in airtight containers at temperatures ≤ -20°C, as demonstrated for analogous triethyloxonium salts . Compatibility with solvents like dichloromethane or acetonitrile is preferable due to its low solubility in water and stability in polar organic media .

Advanced Research Questions

Q. What mechanistic role does this compound play in cationic ring-opening polymerization (ROP) of β-lactones, and how does its reactivity compare to other alkylating agents?

this compound acts as a catalyst in cationic ROP by protonating the monomer (e.g., β-butyrolactone), generating an oxonium ion that initiates polymerization. Its non-coordinating hexafluorophosphate anion ([PF₆]⁻) stabilizes cationic intermediates without interfering with propagation . Compared to BF₃·OEt₂, it offers superior control over molecular weight distribution due to reduced side reactions, as the [PF₆]⁻ anion resists coordination with propagating chains . Kinetic studies using ¹H-NMR to monitor monomer conversion are recommended to compare initiation efficiency with other catalysts like triflic acid .

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying solvent polarities?

Discrepancies in reactivity often arise from solvent-dependent ion-pairing effects. In low-polarity solvents (e.g., dichloromethane), the ion pair remains tight, limiting nucleophilic attack on the oxonium center. In polar aprotic solvents (e.g., acetonitrile), dissociation enhances electrophilicity but may accelerate decomposition. Researchers should conduct comparative kinetic assays (e.g., using UV-vis spectroscopy to track reaction progress) under controlled dielectric conditions . Additionally, DFT calculations can model solvent effects on ion-pair dissociation energies .

Q. What advanced spectroscopic or chromatographic techniques are recommended for analyzing this compound in complex reaction mixtures?

  • Ion Chromatography (IC): Quantifies [PF₆]⁻ and hydrolytic byproducts (e.g., PO₄³⁻) using anion-exchange columns and suppressed conductivity detection (see GB/T 19282-2014) .
  • ¹⁹F NMR: Detects hexafluorophosphate integrity (δ ≈ -70 ppm) and identifies decomposition products like HF (δ ≈ -120 ppm) .
  • ESI-MS: Validates the presence of the triethyloxonium cation ([C₂H₅]₃O⁺, m/z 103) in ionic liquid matrices .

Properties

IUPAC Name

triethyloxidanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O.F6P/c1-4-7(5-2)6-3;1-7(2,3,4,5)6/h4-6H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHIFBONIQGZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O+](CC)CC.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15F6OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885001
Record name Oxonium, triethyl-, hexafluorophosphate(1-) (1:1)
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Molecular Weight

248.15 g/mol
Source PubChem
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CAS No.

17950-40-2
Record name Oxonium, triethyl-, hexafluorophosphate(1-) (1:1)
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Record name Oxonium, triethyl-, hexafluorophosphate(1-) (1:1)
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Record name Triethyloxonium hexafluorophosphate
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Record name Oxonium, triethyl-, hexafluorophosphate(1-) (1:1)
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Record name Triethyloxonium hexafluorophosphate(1-)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
Triethyloxonium hexafluorophosphate
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
Triethyloxonium hexafluorophosphate
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
Triethyloxonium hexafluorophosphate

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